molecular formula C8H15NO B12991183 ((3R,4R)-4-Cyclopropylpyrrolidin-3-yl)methanol

((3R,4R)-4-Cyclopropylpyrrolidin-3-yl)methanol

Cat. No.: B12991183
M. Wt: 141.21 g/mol
InChI Key: CJADNGHRHZCOSY-HTQZYQBOSA-N
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Description

((3R,4R)-4-Cyclopropylpyrrolidin-3-yl)methanol: is a chiral compound with a cyclopropyl group attached to a pyrrolidine ring, which in turn is bonded to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Cyclopropylpyrrolidin-3-yl)methanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the use of a 1,3-dipolar cycloaddition reaction between a dipolarophile and an achiral ylide precursor . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: ((3R,4R)-4-Cyclopropylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry: ((3R,4R)-4-Cyclopropylpyrrolidin-3-yl)methanol is used as an intermediate in the synthesis of various bioactive molecules . Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.

Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((3R,4R)-4-Cyclopropylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: ((3R,4R)-4-Cyclopropylpyrrolidin-3-yl)methanol is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C8H15NO/c10-5-7-3-9-4-8(7)6-1-2-6/h6-10H,1-5H2/t7-,8-/m1/s1

InChI Key

CJADNGHRHZCOSY-HTQZYQBOSA-N

Isomeric SMILES

C1CC1[C@H]2CNC[C@@H]2CO

Canonical SMILES

C1CC1C2CNCC2CO

Origin of Product

United States

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